N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propionamide
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Description
Synthesis Analysis
The synthesis of Compound X involves several steps. Initially, p-toluidine (2) reacts with an isothiocyanate (1) to yield thiourea (3). Subsequently, thiourea (3) undergoes a condensation reaction with an appropriate propionic acid derivative, resulting in the formation of Compound X. The overall synthetic pathway is depicted in Scheme 1 .
Scientific Research Applications
Crystallographic and Computational Studies
- The molecular structure of a thioamide derivative was determined using X-ray diffraction, with further analysis through NMR, FT-IR, and FT-Raman spectroscopy, indicating the utility of such compounds in structural and computational chemistry studies (Prasanth et al., 2015).
Antiallergy Activity
- N-(4-substituted-thiazolyl)oxamic acid derivatives were synthesized and tested for antiallergy activity, highlighting the potential pharmacological applications of thioamide-related compounds (Hargrave et al., 1983).
Mechanism of Action in Tuberculosis and Leprosy Treatment
- Thioamide drugs, including ethionamide and prothionamide, have been used against Mycobacterium tuberculosis and M. leprae, with studies focusing on their mechanisms of action, which could be relevant to understanding the actions of related thioamide compounds (Wang et al., 2007).
Anti-inflammatory and Immunomodulatory Effects
- Heterocyclic thionamides, used in the treatment of hyperthyroidism, have shown immunomodulatory effects and direct anti-inflammatory properties, suggesting potential research applications in understanding inflammatory processes and immune function (Humar et al., 2008).
Anticancer Activity
- The synthesis and in-vitro evaluation of 5-(2′-indolyl)thiazoles for their cytotoxicity against human cancer cell lines indicate the potential of thioamide-containing compounds in cancer research (Vaddula et al., 2016).
properties
IUPAC Name |
N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-3-18(23)21-12-13-24-20-16-6-4-5-7-17(16)22-19(20)15-10-8-14(2)9-11-15/h4-11,22H,3,12-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHRKFJFDVAMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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